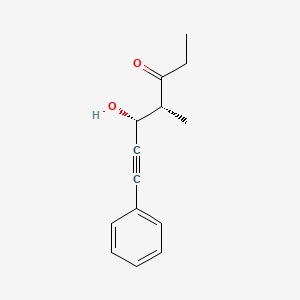
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- is an organic compound with the molecular formula C14H16O2. This compound is characterized by its unique structure, which includes a heptynone backbone with hydroxy, methyl, and phenyl substituents. The (4R,5R) notation indicates the specific stereochemistry of the molecule, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- can be achieved through various synthetic routes. One common method involves the use of starting materials such as 4-methyl-2-pentyn-1-ol and benzaldehyde. The reaction typically proceeds through a series of steps including aldol condensation, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- can be compared with similar compounds such as:
5-Hydroxy-4-methyl-6-hepten-3-one: This compound shares a similar backbone but differs in the presence of a double bond instead of a triple bond.
4-Methyl-7-phenyl-6-heptyn-3-one: This compound lacks the hydroxy group, which can significantly alter its reactivity and biological activity.
The unique combination of functional groups and stereochemistry in 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- gives it distinct properties that make it valuable for various applications.
Propriétés
Numéro CAS |
320583-90-2 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(4R,5R)-5-hydroxy-4-methyl-7-phenylhept-6-yn-3-one |
InChI |
InChI=1S/C14H16O2/c1-3-13(15)11(2)14(16)10-9-12-7-5-4-6-8-12/h4-8,11,14,16H,3H2,1-2H3/t11-,14-/m0/s1 |
Clé InChI |
YXNZRBNBRITRRC-FZMZJTMJSA-N |
SMILES isomérique |
CCC(=O)[C@H](C)[C@H](C#CC1=CC=CC=C1)O |
SMILES canonique |
CCC(=O)C(C)C(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


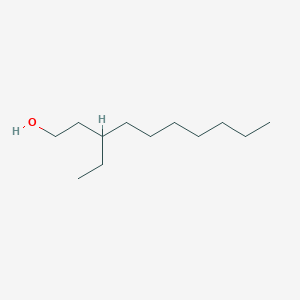

![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)

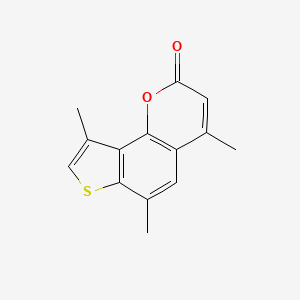
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
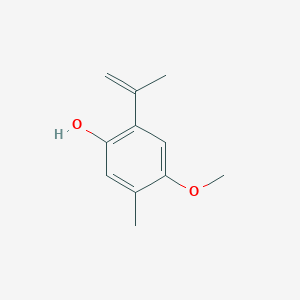

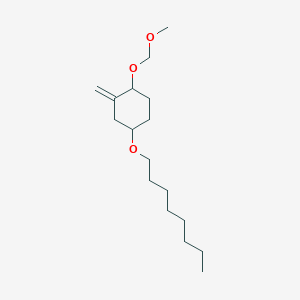
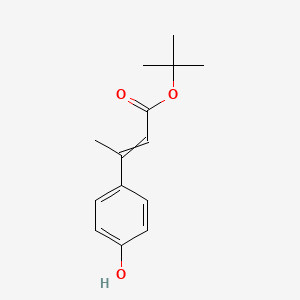
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)

![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)

